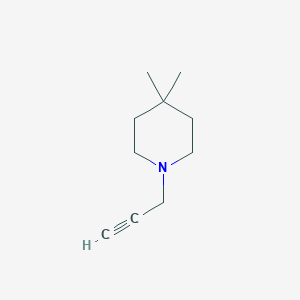

4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-1-prop-2-ynylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-4-7-11-8-5-10(2,3)6-9-11/h1H,5-9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTSYCSMXOZFGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340168-07-1 | |

| Record name | 4,4-dimethyl-1-(prop-2-yn-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations for 4,4 Dimethyl 1 Prop 2 Yn 1 Yl Piperidine and Analogues

Strategies for Regioselective N-Alkylation of Piperidines with Propargylating Reagents

The most direct route to 4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine involves the regioselective N-alkylation of the 4,4-dimethylpiperidine (B184581) core. This transformation is typically achieved by reacting 4,4-dimethylpiperidine with a suitable propargylating agent, such as propargyl bromide or propargyl chloride, in the presence of a base. The choice of base and solvent is crucial to ensure high yields and prevent the formation of quaternary ammonium (B1175870) salts. Common bases used for this purpose include potassium carbonate, sodium carbonate, or triethylamine, which act as proton scavengers, driving the reaction to completion.

The general mechanism involves the nucleophilic attack of the secondary amine of the piperidine (B6355638) ring on the electrophilic carbon of the propargyl halide, leading to the formation of the desired N-propargylated product. The regioselectivity of this reaction is inherently high for the nitrogen atom due to its high nucleophilicity compared to any C-H bonds on the piperidine ring.

| Propargylating Reagent | Base | Solvent | General Observations |

|---|---|---|---|

| Propargyl bromide | K₂CO₃ | Acetonitrile | Standard and effective conditions for N-alkylation. |

| Propargyl chloride | Na₂CO₃ | Dimethylformamide (DMF) | Good for less reactive substrates, higher boiling point of DMF can be advantageous. |

| Propargyl tosylate | Triethylamine (Et₃N) | Dichloromethane (DCM) | Tosylates are good leaving groups, often leading to milder reaction conditions. |

Development of Novel Synthetic Routes for the 4,4-Dimethylpiperidine Core

The 4,4-dimethylpiperidine scaffold is a key building block for the synthesis of the title compound. While commercially available, various synthetic routes to this gem-disubstituted piperidine have been explored. One common approach involves the construction of the piperidine ring through cyclization reactions. For instance, a double Michael addition of a primary amine to a suitable α,β-unsaturated ketone or ester precursor bearing the gem-dimethyl moiety can be employed.

Another strategy involves the modification of pre-existing cyclic structures. For example, the reduction of a corresponding 4,4-dimethyl-γ-pyridone derivative can yield the saturated piperidine ring. The synthesis of gem-dimethylcyclobutanes, a related structural motif, has also been extensively studied and can provide insights into the construction of the 4,4-dimethylpiperidine core. nih.govrsc.org These methods often involve photochemical [2+2] cycloadditions or other ring-forming reactions where the gem-dimethyl group is installed either before or after the cyclization. nih.gov

Utilization of Multicomponent Reaction Sequences in the Assembly of Complex Piperidine-Alkyne Architectures

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The A³ coupling reaction, involving an aldehyde, an alkyne, and an amine, is a powerful tool for the synthesis of propargylamines. nih.govresearchgate.net In the context of this compound and its analogues, 4,4-dimethylpiperidine can serve as the amine component in such reactions.

For instance, the reaction of 4,4-dimethylpiperidine, formaldehyde (B43269) (or another suitable aldehyde), and a terminal alkyne in the presence of a catalyst, typically a copper or gold salt, would yield a variety of N-propargylpiperidine derivatives. organic-chemistry.org This methodology allows for the rapid generation of a library of compounds with diverse substituents on the alkyne terminus.

| Aldehyde | Alkyne | Amine | Catalyst | Product Type |

| Formaldehyde | Phenylacetylene | 4,4-Dimethylpiperidine | Cu(I) salt | N-(3-phenylprop-2-yn-1-yl)-4,4-dimethylpiperidine |

| Benzaldehyde | Propyne | 4,4-Dimethylpiperidine | Au(III) salt | N-(1-phenylbut-2-yn-1-yl)-4,4-dimethylpiperidine |

| Isobutyraldehyde | Trimethylsilylacetylene | 4,4-Dimethylpiperidine | Ag(I) salt | N-(4-methyl-1-(trimethylsilyl)pent-2-yn-1-yl)-4,4-dimethylpiperidine |

Stereoselective Synthesis and Chiral Resolution Techniques for Piperidine-Alkyne Derivatives

While this compound itself is achiral, the introduction of substituents on the piperidine ring or the propargyl chain can lead to the formation of chiral centers. The stereoselective synthesis of such derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For instance, asymmetric A³ coupling reactions have been developed using chiral ligands in combination with metal catalysts to produce enantioenriched propargylamines. nih.gov

In cases where a racemic mixture of a chiral piperidine-alkyne derivative is synthesized, chiral resolution techniques can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for the analytical and preparative separation of enantiomers. Other techniques include classical resolution via the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Post-Synthetic Derivatization and Functionalization Strategies for Enhanced Structural Diversity

The terminal alkyne of this compound is a highly versatile functional group that can be readily transformed into a wide range of other functionalities, thus allowing for the generation of a diverse library of compounds. One of the most powerful methods for the derivatization of terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the alkyne with an organic azide. rsc.org This strategy can be used to attach a wide variety of molecular fragments to the piperidine core. mdpi.comnih.gov

Other post-synthetic modifications of the alkyne group include the Sonogashira coupling with aryl or vinyl halides to form more complex alkyne structures, the Mannich reaction to introduce aminomethyl groups, and various hydration or reduction reactions to yield ketones, aldehydes, or alkanes.

Catalytic Approaches in the Synthesis of this compound and Related Structures

Catalytic methods play a crucial role in the efficient and environmentally benign synthesis of this compound and its analogues. As mentioned earlier, the A³ coupling reaction is a prime example of a catalytic multicomponent synthesis of propargylamines. rsc.orgtandfonline.comnih.gov Various metal catalysts, including those based on copper, gold, silver, and iron, have been developed for this transformation, often with high efficiency and under mild conditions. rsc.orgunibas.itfit.edu

Furthermore, catalytic C-H activation strategies are emerging as a powerful tool for the direct functionalization of amines. nih.gov For instance, a catalytic method for the conversion of an α-C–H bond of N-alkylamines into an α-C–alkynyl bond has been developed, which could potentially be applied to the synthesis of more complex piperidine-alkyne architectures. nih.gov These catalytic approaches offer significant advantages over traditional stoichiometric methods in terms of efficiency, selectivity, and sustainability.

| Reaction Type | Catalyst System | Key Features |

| A³ Coupling | Copper(I) halides, Gold(III) chloride | High atom economy, mild reaction conditions, broad substrate scope. organic-chemistry.orgfit.edu |

| C-H Alkynylation | Lewis acid / Organocopper | Direct functionalization of C-H bonds, potential for stereoselectivity. nih.gov |

| Sonogashira Coupling | Palladium(0) / Copper(I) | Forms C(sp)-C(sp²) bonds, useful for creating complex aryl-alkyne structures. |

Molecular Design Principles and Structure Activity Relationship Sar Elucidation for 4,4 Dimethyl 1 Prop 2 Yn 1 Yl Piperidine Scaffolds

Rational Design Approaches for Modulating Biological Activity based on Piperidine-Alkyne Core Modifications

The rational design of analogues of 4,4-dimethyl-1-(prop-2-yn-1-yl)piperidine is predicated on the distinct roles of its core components: the 4,4-dimethylpiperidine (B184581) ring and the N-(prop-2-yn-1-yl) group. The piperidine (B6355638) moiety serves as a versatile scaffold, frequently found in pharmaceuticals targeting the central nervous system (CNS). nih.gov Its saturated, six-membered ring structure provides a three-dimensional framework that can be tailored to fit into specific binding pockets of biological targets. nih.gov

The N-(prop-2-yn-1-yl), or propargyl group, is a key feature in the design of enzyme inhibitors, particularly for monoamine oxidases (MAO). The terminal alkyne can act as a precursor to a reactive allenic species that covalently modifies the enzyme's flavin cofactor, leading to irreversible inhibition. nih.gov This mechanism-based inhibition is a powerful strategy in drug design for achieving high potency and prolonged duration of action.

The gem-dimethyl substitution at the 4-position of the piperidine ring is a strategic design element. This substitution can confer several advantageous properties. It can lock the piperidine ring in a specific chair conformation, reducing conformational flexibility and potentially leading to a more favorable entropic profile upon binding to a target. researchgate.net Furthermore, the gem-dimethyl group can enhance metabolic stability by blocking potential sites of oxidation on the ring. researchgate.net It also increases the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier, a critical consideration for CNS-acting drugs.

Modifications to the piperidine-alkyne core can be systematically explored to modulate biological activity. For instance, altering the length of the alkynyl chain or introducing substituents on the alkyne can probe the spatial and electronic requirements of the target's active site. Similarly, replacing the gem-dimethyl groups with other substituents can fine-tune the conformational properties and lipophilicity of the scaffold.

Impact of Substituent Effects on the Pharmacological Profile of this compound Analogues

The pharmacological profile of this compound analogues is highly sensitive to the nature and position of substituents on the piperidine ring. The gem-dimethyl group at the 4-position is known to have a significant impact on the molecule's properties. This substitution can lead to an increase in potency by promoting a bioactive conformation and through favorable van der Waals interactions with the target protein. researchgate.net

To illustrate the impact of substituent effects, a hypothetical structure-activity relationship study for a series of 4,4-disubstituted-1-(prop-2-yn-1-yl)piperidine analogues is presented in Table 1. This table showcases how modifications at the 4-position can influence inhibitory activity against a hypothetical enzyme, such as MAO-B.

| Compound | R1 | R2 | Hypothetical IC50 (nM) for MAO-B |

|---|---|---|---|

| 1 | H | H | 500 |

| 2 | CH3 | H | 150 |

| 3 | CH3 | CH3 | 50 |

| 4 | F | F | 200 |

| 5 | Spirocyclopropyl | 80 |

This table presents hypothetical data for illustrative purposes.

As depicted in the table, the introduction of a single methyl group at the 4-position (Compound 2) leads to an increase in potency compared to the unsubstituted analogue (Compound 1). The gem-dimethyl substitution (Compound 3) further enhances the activity, which can be attributed to the conformational restriction and increased lipophilicity. Replacing the methyl groups with fluorine atoms (Compound 4) results in a decrease in potency, possibly due to altered electronic properties. A spirocyclopropyl group at the 4-position (Compound 5) offers an intermediate potency, suggesting that while conformational rigidity is beneficial, the nature of the substituent also plays a crucial role.

Conformational Analysis and Its Influence on Ligand-Target Interactions within Piperidine-Alkyne Systems

The N-(prop-2-yn-1-yl) substituent will occupy either an axial or equatorial position. The conformational preference of N-substituents in piperidines is influenced by a balance of steric and electronic factors. While bulkier groups generally prefer the more spacious equatorial position to minimize 1,3-diaxial interactions, the conformational preference of smaller groups like propargyl can be more nuanced. The orientation of the N-substituent is critical as it dictates the positioning of the reactive alkyne moiety within the binding site of a target enzyme. For a covalent inhibitor, precise orientation is paramount for the reaction with the target residue to occur.

Molecular modeling and NMR studies on related N-substituted piperidines have shown that the energy difference between the axial and equatorial conformers is often small, and both conformations may be populated at physiological temperatures. nih.gov The specific conformation that binds to the target (the bioactive conformation) may not be the lowest energy conformation in solution. The presence of the gem-dimethyl groups can, however, shift this equilibrium and pre-organize the molecule into a conformation that is more favorable for binding, thus reducing the entropic penalty of binding.

Strategies for Scaffold Hopping and Bioisosteric Replacements to Optimize Potency and Selectivity

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties. nih.govresearchgate.net For the this compound scaffold, these strategies can be applied to both the piperidine core and the N-propargyl group.

Scaffold Hopping: The 4,4-dimethylpiperidine core could be replaced with other cyclic amines to explore new chemical space while maintaining a similar vector for the N-alkyne substituent. Potential replacements include:

Pyrrolidine: A five-membered ring that would alter the geometry and flexibility of the scaffold.

Azepane: A seven-membered ring that would introduce greater conformational flexibility.

Tropane: A bicyclic scaffold that would introduce significant rigidity and a different three-dimensional shape.

Bioisosteric Replacements: Bioisosteric replacements for the propargyl group can be considered to modulate the reactivity and selectivity of the compound. The terminal alkyne is crucial for the mechanism-based inhibition of enzymes like MAO. However, in other contexts, it might be desirable to replace it with a group that can engage in different types of interactions.

| Original Group | Bioisosteric Replacement | Potential Impact |

|---|---|---|

| Terminal Alkyne (-C≡CH) | Nitrile (-C≡N) | Maintains linearity and can act as a hydrogen bond acceptor. |

| Terminal Alkyne (-C≡CH) | Cyclopropane | Introduces a rigid, non-polar moiety with a similar size. |

| Terminal Alkyne (-C≡CH) | Allene (-CH=C=CH2) | Can also act as a reactive species for covalent modification. |

| gem-Dimethyl | Cyclobutyl | Maintains steric bulk while potentially altering solubility. |

This table provides examples of potential bioisosteric replacements and their hypothetical impact.

These strategies allow for the systematic exploration of the chemical space around the parent scaffold, with the aim of improving potency, selectivity, and pharmacokinetic properties.

Stereochemical Considerations in the Design of Biologically Active this compound Derivatives

The parent compound, this compound, is achiral due to the plane of symmetry passing through the nitrogen atom and the C4 carbon. However, the introduction of substituents at other positions on the piperidine ring can create one or more stereocenters, leading to the formation of enantiomers and diastereomers.

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting significantly higher potency than the other(s). This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a ligand.

For example, introducing a methyl group at the 2- or 3-position of the piperidine ring would create a chiral center. The resulting enantiomers would need to be separated and tested individually to determine their pharmacological profiles. The relative stereochemistry between substituents would also be critical. For instance, in a 2,4-disubstituted piperidine, the cis and trans diastereomers could have vastly different biological activities due to the different spatial arrangement of the substituents.

The design of chiral derivatives of this compound would require careful consideration of the target's topology to ensure that the substituents are positioned optimally for binding. Asymmetric synthesis or chiral resolution would be necessary to obtain enantiomerically pure compounds for biological evaluation. This approach can lead to the discovery of more potent and selective drug candidates with potentially improved therapeutic indices.

Investigation of Biological Targets and Elucidation of Mechanism of Action Moa

Enzyme Inhibition Studies of 4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine Derivatives

The propargyl moiety is a well-known "warhead" that can act as a mechanism-based inactivator for certain enzymes, particularly flavin-dependent enzymes like monoamine oxidases. Research has extended to other enzyme families, revealing a broad spectrum of inhibitory activities for piperidine-alkyne derivatives.

In the context of neurodegenerative disorders such as Alzheimer's disease, the inhibition of cholinesterases (ChEs) is a primary therapeutic strategy. While Acetylcholinesterase (AChE) is a major target, Butyrylcholinesterase (BChE) activity increases as the disease progresses, making it an important target for later-stage treatment. nih.gov

Derivatives of the related 1-propargylpiperidine scaffold have been investigated as dual inhibitors of both ChEs and other enzymes. For instance, a series of 4-phenethyl-1-(prop-2-yn-1-yl)piperidine derivatives were synthesized and evaluated for their ability to inhibit both human BChE (hBChE) and monoamine oxidase B (MAO-B). nih.gov By incorporating a carbamate (B1207046) moiety onto the phenethyl ring, researchers successfully imparted potent BChE inhibitory activity. nih.govresearchgate.net Compound 15 (see Table of Compounds) from this series demonstrated a balanced, low micromolar inhibition of both hMAO-B and hBChE. nih.govresearchgate.net Docking studies confirmed that the carbamate group is responsible for the covalent inhibition of BChE. nih.gov

Another study on polyfunctionalized pyridines identified a compound featuring a 1-benzylpiperidin-4-yl moiety linked to a propargylamino group that exhibited potent, nanomolar inhibition of AChE. researchgate.net This highlights the versatility of the piperidine (B6355638) and propargyl groups in designing effective cholinesterase inhibitors.

| Compound | hBChE IC50 (μM) | hAChE (% Inhibition @ 10 µM) |

|---|---|---|

| Compound 13 | 9.7 ± 1.2 | 52.5 ± 14.8% |

| Compound 14 | 4.4 ± 0.8 | 54.0 ± 0.4% |

| Compound 15 | 8.5 ± 0.9 | 69.4 ± 9.4% |

Table 1: Cholinesterase inhibitory activity of selected 4-phenethyl-1-(prop-2-yn-1-yl)piperidine derivatives. Data sourced from nih.gov.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters. MAO-B inhibitors are particularly relevant for treating Parkinson's disease as they prevent the breakdown of dopamine (B1211576). mdpi.com The propargyl group is a classic feature of irreversible MAO inhibitors like selegiline (B1681611) and rasagiline.

Studies on 4-phenethyl-1-(prop-2-yn-1-yl)piperidine derivatives revealed potent and selective inhibition of human MAO-B (hMAO-B). nih.gov An initial screening identified a parent compound with a 1-propargyl-4-styrylpiperidine scaffold as a potent irreversible MAO-B inhibitor. nih.gov Subsequent modifications, such as reducing the styryl double bond to a phenethyl group, did not significantly alter the high inhibitory potency against hMAO-B. nih.gov The majority of the synthesized compounds in the series inhibited hMAO-B in the nanomolar to low micromolar range, with much weaker or no activity against hMAO-A, indicating high selectivity. nih.gov

| Compound | hMAO-B IC50 | hMAO-A IC50 |

|---|---|---|

| Compound 6 | 72.3 ± 7.5 nM | > 100 µM |

| Compound 7 | 93.8 ± 4.1 nM | > 100 µM |

| Compound 9 | 181.4 ± 28.7 nM | 15.5 ± 0.9 µM |

| Compound 15 | 4.3 ± 0.8 µM | > 100 µM |

Table 2: Monoamine Oxidase inhibitory activity of selected 1-propargylpiperidine derivatives. Data sourced from nih.gov.

Further research on other piperidine-containing scaffolds confirms their potential as MAO inhibitors. A study on pyridazinobenzylpiperidine derivatives found that most compounds showed significantly higher inhibition of MAO-B over MAO-A, with the most potent derivative displaying an IC50 value of 0.203 μM for MAO-B. researchgate.netnih.gov

Cyclooxygenase (COX) enzymes, including the isoforms COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

While direct studies on this compound are scarce, a closely related structure has been explicitly used as a starting material for the synthesis of novel COX inhibitors. Researchers synthesized This compound-2,6-dione (a glutarimide (B196013) derivative) via the alkylation of 4,4-dimethylglutarimide with propargyl bromide. researchgate.net This intermediate was then used to create a series of aminoacetylenic derivatives designed as potential COX inhibitors. The rationale was based on previous findings that related structures showed non-selective COX-1 and COX-2 inhibition. The study aimed to investigate how the lack of aromaticity in these new, more rigid structures would affect binding affinity and selectivity towards COX enzymes. researchgate.net

The therapeutic potential of piperidine derivatives extends beyond the commonly studied enzyme families. The versatility of this scaffold allows for its adaptation to inhibit other enzymes relevant to metabolic and neurological diseases.

One such enzyme system is Acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis and has been identified as a therapeutic target for obesity and type 2 diabetes. A structure-based design approach led to the discovery of a series of disubstituted (4-piperidinyl)-piperazine derivatives as potent ACC inhibitors. nih.gov This demonstrates that the piperidine core can be effectively utilized to target enzymes involved in metabolic regulation.

Furthermore, derivatives containing both piperidine and propargyl-amine moieties have been found to interact with sigma receptors (σR). A study identified a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile as having a very high affinity for the σ1 receptor subtype (Ki = 1.45 nM), which is implicated in a variety of central nervous system functions. researchgate.net

Receptor Ligand Binding and Pharmacological Modulation

In addition to enzyme inhibition, piperidine derivatives are known to act as ligands for various neurotransmitter receptors, modulating their activity.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels involved in numerous physiological processes. The α9α10 nAChR subtype has emerged as a promising therapeutic target for the treatment of chronic pain and inflammation. nih.govnih.gov Consequently, there is significant interest in discovering potent and selective antagonists for this receptor.

While direct binding data for this compound is not available, related piperidine derivatives have been explored as nAChR modulators. For example, a series of 1-methylpiperidinium iodide derivatives were designed and synthesized as antagonists for the α7 nAChR subtype. frontiersin.org In the same study, a docking simulation was performed to investigate whether these piperidine derivatives could also interact with the heteromeric rat α9α10 nAChR. The results of the docking study suggested that a derivative could indeed interact at the binding site of the α9α10 nAChR, although potentially with less binding energy compared to its interaction with the α7 subtype. frontiersin.org This finding indicates that the piperidine scaffold is a viable starting point for developing ligands that can target the α9α10 nAChR.

Exploration of Other Neurotransmitter Receptor Systems

The piperidine scaffold is a common feature in a multitude of neuroactive compounds, and its derivatives have been shown to interact with a wide array of neurotransmitter receptors. The introduction of an alkyne moiety can further influence the binding affinity and selectivity of these compounds.

Nicotinic Acetylcholine Receptors (nAChRs): Piperidine derivatives have been identified as modulators of nAChRs. Some analogues act as antagonists, blocking the ion channel associated with the receptor, while others have been found to be positive allosteric modulators, enhancing the receptor's response to acetylcholine.

Muscarinic Acetylcholine Receptors (mAChRs): Research has pointed towards the interaction of certain piperidine derivatives with muscarinic receptors. For instance, some diphenylsulfone piperidine analogues have demonstrated high selectivity for the M2 muscarinic receptor subtype, suggesting a potential for subtype-specific modulation. nih.gov

Glutamate (B1630785) Receptors: Studies on piperidine dicarboxylate analogues have shown that they can prevent the desensitization of glutamate receptors on crustacean muscle. nih.gov This suggests that piperidine-containing compounds could modulate glutamatergic neurotransmission by altering receptor dynamics.

GABA-A Receptors: The natural product piperine (B192125), which contains a piperidine ring, and its derivatives have been shown to modulate the function of GABA-A receptors. nih.gov This interaction is significant as GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system.

Dopamine Receptors: Certain N-phenylpiperazine analogues, which share structural similarities with piperidine derivatives, exhibit high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. oup.comuni.lu This highlights the potential for piperidine-based compounds to selectively target specific dopamine receptor subtypes.

Sigma Receptors: A number of piperidine derivatives, including those with a propargylamine (B41283) (prop-2-yn-1-amine) moiety, have been identified as high-affinity ligands for sigma receptors, particularly the σ1 subtype. researchgate.net These receptors are implicated in a variety of cellular functions and are a target for the development of treatments for neurological disorders.

Modulation of Ion Channels and Membrane Transport Proteins by Piperidine-Alkyne Derivatives

The interaction of piperidine-alkyne derivatives extends beyond neurotransmitter receptors to include the modulation of various ion channels and membrane transport proteins, which are crucial for neuronal excitability and signaling.

Ion Channel Modulation:

| Ion Channel Type | Observed Effect of Piperidine Derivatives | Reference Compound(s) |

| N-type Calcium Channels | Selective blockage | 4-amino-piperidine derivatives |

| Sodium Channels | Inhibitory effect | Piperine |

| Potassium Channels | Modulation of Kv7 channels; Inhibition of neuronal K+ channels | Various piperidine derivatives |

Calcium Channels: Specific 4-amino-piperidine derivatives have been developed as selective blockers of N-type calcium channels. mdpi.com Furthermore, a range of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines have been synthesized and evaluated as calcium-channel blockers with potential antihypertensive properties. tandfonline.com

Sodium Channels: The naturally occurring piperidine alkaloid, piperine, has been demonstrated to exert an inhibitory effect on Na+ channels, which may contribute to its anticonvulsant properties. oup.com

Potassium Channels: The modulation of potassium channels by piperidine derivatives has also been an area of investigation. Studies have explored their effects on Kv7 potassium channels, and some derivatives have been assessed for their ability to inhibit neuronal K+ channels. nih.govresearchgate.net

Membrane Transport Protein Interactions:

| Transporter | Observed Effect of Piperidine Derivatives | Reference Compound(s) |

| Dopamine Transporter (DAT) | Inhibition | Piperidine-based nocaine/modafinil (B37608) hybrids |

| Serotonin (B10506) Transporter (SERT) | Inhibition | Piperidine-based nocaine/modafinil hybrids |

| Vesicular Monoamine Transporter-2 (VMAT2) | Inhibition | Fluoroethoxy-1,4-diphenethyl piperidine derivatives |

Monoamine Transporters: Piperidine-based compounds have been extensively studied as inhibitors of monoamine transporters. Hybrids of nocaine and modafinil containing a piperidine core are potent inhibitors of the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). researchgate.net Additionally, fluoroethoxy-1,4-diphenethylpiperidine derivatives have been identified as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2). nih.gov

Cellular and Molecular Pathways Impacted by this compound and its Analogues

The biological activities of piperidine derivatives at the receptor and channel level translate into significant effects on various cellular and molecular pathways. These effects are often linked to the therapeutic potential of these compounds in a range of diseases, including cancer and neurodegenerative disorders.

Apoptosis and Cell Cycle Regulation:

Numerous studies have highlighted the ability of piperidine derivatives to induce apoptosis and regulate the cell cycle in cancer cells. researchgate.netnih.gov

Induction of Apoptosis: Piperine and other piperidine derivatives have been shown to trigger the intrinsic apoptotic pathway. proquest.com This often involves the activation of caspases, such as caspase-3 and caspase-9, and the modulation of Bcl-2 family proteins, leading to an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2. researchgate.net

Cell Cycle Arrest: Certain piperidine derivatives can arrest the cell cycle at different phases. For example, some compounds have been found to cause cell cycle arrest at the G0/G1 or S phase, thereby inhibiting cancer cell proliferation. nih.govnih.gov One study on novel N-(piperidine-4-yl)benzamide derivatives demonstrated cell cycle arrest through a p53/p21-dependent pathway. researchgate.net

Signaling Pathway Modulation:

Piperidine and its analogues can influence a variety of intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation.

| Signaling Pathway | Effect of Piperidine Derivatives |

| NF-κB | Inhibition |

| PI3K/Akt | Inhibition |

| MAPK (JNK/p38) | Activation |

| STAT-3 | Regulation |

NF-κB Pathway: Piperine has been reported to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. nih.gov

PI3K/Akt Pathway: Inhibition of the PI3K/Akt pathway, which is often hyperactivated in cancer, has been observed with some piperazine (B1678402) derivatives, leading to reduced cancer cell proliferation and induction of apoptosis. nih.gov

MAPK Pathway: The activation of the JNK/p38 MAPK pathway by piperine has been linked to the induction of apoptosis in ovarian cancer cells. nih.gov

Keap1-Nrf2-TXNIP Axis: A derivative of piperine, HJ105, has been shown to inhibit neuroinflammation and oxidative damage by targeting the Keap1-Nrf2-TXNIP axis, suggesting a neuroprotective role for this class of compounds. nih.gov

Neuroinflammation and Oxidative Stress:

Piperidine derivatives have demonstrated potential in mitigating neuroinflammation and oxidative stress, which are key pathological features of many neurodegenerative diseases.

Reduction of Pro-inflammatory Cytokines: Piperine has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govmdpi.com

Antioxidant Activity: The nitroxide moiety in some piperidine derivatives is thought to be essential for their ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. oup.com Studies on piperazine derivatives have also shown their potential to modulate oxidative stress via the NF-κB/TNF-α/COX-2 pathway. researchgate.net

In Vitro Pharmacological Profiling and Cell Based Assays of 4,4 Dimethyl 1 Prop 2 Yn 1 Yl Piperidine Derivatives

Assessment of Anti-inflammatory Activities in Relevant Cell Models

The anti-inflammatory potential of novel compounds is frequently evaluated in cellular models that mimic inflammatory processes. Standard assays often involve the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of a test compound is then measured by its ability to inhibit the production of pro-inflammatory mediators.

Key Parameters Measured:

Nitric Oxide (NO) Production: Measured using the Griess assay.

Pro-inflammatory Cytokines: Levels of TNF-α, IL-1β, and IL-6 are quantified using ELISA.

Enzyme Expression: Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is assessed via Western blot or qPCR.

While specific data for 4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine derivatives is not available, other classes of piperidine (B6355638) derivatives have demonstrated anti-inflammatory properties by modulating these pathways.

Evaluation of Antimicrobial and Antifungal Efficacy against Pathogenic Strains

The antimicrobial and antifungal activities of chemical compounds are typically assessed by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacterial and fungal strains. researchgate.netnih.govnih.govamazonaws.com Standard methods such as broth microdilution or agar (B569324) disk diffusion are employed. researchgate.netamazonaws.com

Commonly Tested Pathogenic Strains:

| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungal Strains |

| Staphylococcus aureus | Escherichia coli | Candida albicans |

| Bacillus subtilis | Pseudomonas aeruginosa | Aspergillus niger |

Some piperidine-4-one derivatives have shown promising antibacterial and antifungal activity at various concentrations. nih.gov For instance, certain 2,6-disubstituted piperidine-4-one derivatives have exhibited potent activity against Gram-positive bacteria and Aspergillus niger. nih.gov However, specific MIC values for derivatives of this compound have not been reported.

Investigation of Antiviral Potential in Cell Culture Systems

The antiviral activity of novel compounds is investigated in cell culture systems using various assays to measure the inhibition of viral replication. nih.govresearchgate.net These assays typically involve infecting a suitable host cell line with a specific virus and then treating the cells with the test compound.

Commonly Used Cell-Based Antiviral Assays:

Cytopathic Effect (CPE) Inhibition Assay: Measures the ability of a compound to protect cells from virus-induced damage.

Plaque Reduction Assay: Quantifies the reduction in viral plaques, which are areas of cell death caused by viral replication.

Viral Yield Reduction Assay: Measures the amount of infectious virus produced by treated cells.

Studies on N-substituted piperidine derivatives have demonstrated antiviral efficacy against viruses such as the influenza A/H1N1 virus in MDCK cell models. nih.govresearchgate.net The therapeutic index (TI), which is the ratio of the cytotoxic concentration to the effective antiviral concentration, is a key parameter in these studies.

Neuropharmacological Investigations in Cultured Neuronal and Glial Cells

The neuropharmacological properties of compounds can be explored in vitro using cultured neuronal and glial cells. These studies can assess a compound's potential to modulate neuronal function, protect against neurotoxicity, or influence neurotransmitter systems.

Areas of Investigation:

Enzyme Inhibition: Assays for enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO), are common. nih.gov

Receptor Binding: The affinity of compounds for various neurotransmitter receptors (e.g., serotonin (B10506), dopamine (B1211576), opioid receptors) can be determined through radioligand binding assays.

Neuroprotection: The ability of a compound to protect neuronal cells from toxins like amyloid-beta or glutamate (B1630785) is evaluated.

The prop-2-yn-1-yl (propargyl) group is a known pharmacophore in some monoamine oxidase inhibitors. nih.gov Derivatives of 1-propargylpiperidine have been investigated as dual inhibitors of butyrylcholinesterase and monoamine oxidase B, which are relevant targets in Alzheimer's disease. nih.gov

Evaluation of Anti-Cancer Mechanisms in Various Cancer Cell Lines

The anti-cancer potential of novel compounds is assessed through a variety of in vitro assays using a panel of human cancer cell lines. mdpi.com These assays aim to determine the cytotoxic and anti-proliferative effects of the compounds and to elucidate their mechanisms of action.

Commonly Used Cancer Cell Lines:

| Cancer Type | Cell Line |

| Breast Cancer | MCF-7, MDA-MB-231 |

| Lung Cancer | A549 |

| Colon Cancer | HCT116 |

| Liver Cancer | HepG2 |

Key Mechanistic Studies:

Cytotoxicity Assays: MTT or SRB assays are used to determine the IC50 (half-maximal inhibitory concentration) of the compound.

Apoptosis Induction: Assessed by techniques such as Annexin V/PI staining and analysis of caspase activation.

Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces cell cycle arrest at specific phases.

Signaling Pathway Modulation: Western blotting can be used to investigate the effect of the compound on key signaling proteins involved in cancer progression, such as those in the PI3K/Akt or NF-κB pathways. mdpi.com

Piperidine and its derivatives have been reported to activate molecular pathways leading to the apoptosis of cancer cells. mdpi.com

Enzyme Kinetics and Inhibitor Characterization in Biochemical Assays

To understand the mechanism of action of a bioactive compound, it is crucial to characterize its interaction with specific enzyme targets. Biochemical assays are used to determine the inhibitory potency and kinetics of the compound.

Key Parameters Determined:

IC50 Value: The concentration of the inhibitor required to reduce the enzyme activity by 50%.

Inhibition Constant (Ki): A measure of the inhibitor's binding affinity to the enzyme.

Mechanism of Inhibition: Determined through kinetic studies (e.g., Lineweaver-Burk plots) to ascertain whether the inhibition is competitive, non-competitive, or uncompetitive.

For example, derivatives of piperidine have been designed and synthesized as inhibitors of acetylcholinesterase, with their inhibitory potency and selectivity being key determinants of their potential therapeutic value.

Computational Chemistry and in Silico Modeling for Research on 4,4 Dimethyl 1 Prop 2 Yn 1 Yl Piperidine

Molecular Docking Simulations to Predict Ligand-Target Interactions and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net It is widely employed to forecast the binding mode and affinity of a small molecule ligand, such as 4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine, within the active site of a target protein.

Given the structural similarity of this compound to known bioactive agents, several potential protein targets can be hypothesized for docking studies. The 1-propargylpiperidine motif is a key feature in inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. mdpi.com Additionally, the piperidine (B6355638) core is a common scaffold in acetylcholinesterase (AChE) inhibitors used in Alzheimer's disease treatment. researchgate.net

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of the molecule is generated and energy-minimized to achieve a stable conformation.

Preparation of the Receptor: A high-resolution crystal structure of the target protein (e.g., human MAO-B or AChE) is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are removed, and hydrogen atoms are added.

Docking Simulation: Using software like AutoDock Vina or Glide, the ligand is placed into the defined binding site of the receptor. The program then samples numerous orientations and conformations of the ligand, scoring each based on a force field that estimates binding affinity (often reported as a binding energy in kcal/mol). nih.gov

Docking studies of analogous 1-propargylpiperidine compounds against MAO-B have shown that the propargyl group orients itself toward the FAD cofactor, which is essential for the enzyme's catalytic activity, allowing for potential covalent bond formation. acs.org The piperidine ring and its substituents typically form hydrophobic and van der Waals interactions with residues lining the active site cavity. For this compound, the dimethyl groups would be expected to enhance hydrophobic interactions within the active site.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Monoamine Oxidase B (MAO-B) | -7.5 | Tyr435, Gln206, Cys172, FAD | Hydrophobic, π-Alkyl, Potential Covalent |

| Acetylcholinesterase (AChE) | -8.2 | Trp84, Tyr334, Phe330 | Cation-π, Hydrophobic |

| Butyrylcholinesterase (BChE) | -7.9 | Trp82, Trp231, Ala328 | Cation-π, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling of Biological Responses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmedicinejournal.in By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent analogues.

To conduct a QSAR study for this compound, a dataset of structurally related piperidine derivatives with measured biological activity against a specific target (e.g., MAO-B inhibition) would be required. The process involves:

Data Set Preparation: A series of analogues is assembled, varying substituents on the piperidine ring or modifying the N-alkyl group, along with their corresponding biological activities (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule in the series, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, topological, and electronic properties.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a selection of the most relevant descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model-building process). nih.gov

For a series of compounds based on the this compound scaffold, relevant descriptors would likely capture variations in lipophilicity, molecular shape, and electronic distribution, which are critical for receptor binding and crossing biological membranes.

| Descriptor Type | Example Descriptor | Property Encoded | Potential Impact on Activity |

| Physicochemical | LogP | Lipophilicity/Hydrophobicity | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Molecular branching and compactness | Influences how the molecule fits into a binding pocket. |

| Electronic | Dipole Moment | Polarity and charge distribution | Governs electrostatic and hydrogen bonding interactions. |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability | Relates to chemical reactivity and charge-transfer interactions. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore model represents the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov These models serve as 3D queries for virtual screening of large chemical databases to identify new compounds that fit the model and are therefore likely to be active. nih.gov

Based on the structure of this compound and its potential targets like MAO-B, a hypothetical pharmacophore model could be constructed. This model would likely include:

A Hydrophobic Feature: Corresponding to the 4,4-dimethyl-substituted cyclohexane (B81311) core of the piperidine ring.

A Positive Ionizable Feature: Representing the protonated piperidine nitrogen at physiological pH, which can form ionic or cation-π interactions.

A Hydrogen Bond Acceptor Feature: The terminal alkyne group can sometimes act as a weak hydrogen bond acceptor.

An Alkyne Feature: A specific feature representing the triple bond, crucial for interaction with cofactors like FAD in MAO-B.

Once developed and validated, this pharmacophore model can be used to rapidly screen millions of compounds in databases like ZINC or Enamine. Hits from this virtual screen are then typically subjected to further analysis, such as molecular docking, to refine the list of candidates for biological testing. This approach is significantly faster and less resource-intensive than high-throughput screening of physical compounds.

Molecular Dynamics Simulations to Elucidate Dynamic Binding Events and Conformational Changes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms over time. researchgate.net This technique can validate the stability of a docking pose, reveal important conformational changes in the protein or ligand upon binding, and provide insights into the thermodynamics of binding. researchgate.netresearchgate.net

For a complex of this compound docked into a target like MAO-B, an MD simulation would be performed by placing the complex in a simulated aqueous environment and calculating the forces between atoms and their subsequent movements over a period of nanoseconds to microseconds.

Key analyses from an MD simulation include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: To determine the occupancy and lifetime of specific hydrogen bonds between the ligand and protein, highlighting key stable interactions.

Binding Free Energy Calculation (e.g., MM/PBSA): To provide a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions. nih.gov

Such simulations could confirm whether the initial docked pose of this compound is maintained and could reveal subtle but critical interactions that are not apparent from static docking alone. researchgate.net

In Silico Prediction of Biological Activity Spectra and Potential Therapeutic Indications

Modern computational tools can predict a broad spectrum of potential biological activities for a given chemical structure based on its similarity to known bioactive compounds. clinmedkaz.org Web-based platforms like PASS (Prediction of Activity Spectra for Substances) or SwissTargetPrediction analyze a molecule's structure and compare it to vast databases of compounds with known activities to generate a list of probable biological effects. clinmedkaz.orgnih.gov

For this compound, these tools would likely predict activities related to its key structural motifs:

Propargylamine (B41283) Moiety: Strongly associated with monoamine oxidase (MAO) inhibition.

Piperidine Scaffold: Found in a wide range of CNS-active drugs, suggesting potential as a psychopharmacological agent, neuroprotective agent, or channel modulator. researchgate.netclinmedkaz.org

The output is typically a list of predicted activities with a corresponding probability score (Pa for "probability to be active"). This allows researchers to identify potential primary therapeutic uses as well as possible off-target effects or opportunities for drug repurposing.

| Predicted Biological Activity | Pa Score (Hypothetical) | Potential Therapeutic Indication |

| Monoamine oxidase B inhibitor | 0.850 | Parkinson's Disease, Depression |

| Monoamine oxidase A inhibitor | 0.620 | Depression |

| Acetylcholinesterase inhibitor | 0.450 | Alzheimer's Disease |

| NMDA receptor antagonist | 0.380 | Neuroprotection |

| Sigma receptor ligand | 0.350 | Neuropathic Pain, CNS Disorders |

Ligand Efficiency and Druglikeness Assessments in Computational Design

In modern drug discovery, potency alone is not sufficient. It is crucial to assess how efficiently a molecule achieves its potency relative to its size and other physicochemical properties. This is where metrics like ligand efficiency (LE) and assessments of "druglikeness" become critical. researchgate.netnih.gov

Druglikeness is often evaluated using guidelines like Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. researchgate.net

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It helps prioritize smaller, more efficient binders during early-stage drug discovery. A higher LE value (a common guideline is LE ≥ 0.3 kcal/mol per heavy atom) indicates a more optimal interaction between the ligand and the target. researchgate.netrgdscience.com

Lipophilic Ligand Efficiency (LLE) relates potency to lipophilicity (LogP), aiming to achieve potency without excessive greasiness, which can lead to poor solubility, high metabolic turnover, and toxicity.

A computational assessment of this compound would involve calculating these properties to gauge its potential as a starting point for a drug discovery program.

| Parameter | Value | Guideline (Lipinski's Rule of Five) | Assessment |

| Molecular Weight (MW) | 151.26 g/mol | < 500 | Pass |

| LogP (calculated) | ~2.1 | < 5 | Pass |

| Hydrogen Bond Donors | 0 | < 5 | Pass |

| Hydrogen Bond Acceptors | 1 (Nitrogen) | < 10 | Pass |

| Ligand Efficiency Metric | Value (Hypothetical) | Guideline | Assessment |

| Heavy Atom Count (HAC) | 11 | N/A | N/A |

| Ligand Efficiency (LE) | 0.68 (based on -7.5 kcal/mol for MAO-B) | ≥ 0.3 | Favorable |

| Lipophilic Ligand Efficiency (LLE) | 3.3 (based on pIC₅₀ ≈ 5.4) | > 5 is often desired | Moderate |

These in silico assessments suggest that this compound possesses favorable druglike properties and high ligand efficiency, making it an attractive scaffold for further investigation and optimization using the computational tools described.

Future Research Directions and Translational Potential of 4,4 Dimethyl 1 Prop 2 Yn 1 Yl Piperidine

Advancement of Novel Therapeutic Agents Based on the Piperidine-Alkyne Scaffold

The piperidine (B6355638) nucleus is a versatile scaffold present in drugs targeting a wide array of diseases, including cancer, CNS disorders, infections, and inflammatory conditions. researchgate.netijnrd.org The future development of therapeutic agents based on the 4,4-dimethyl-1-(prop-2-yn-1-yl)piperidine scaffold will involve its elaboration into diverse chemical libraries. The alkyne functionality is particularly advantageous, serving as a key building block for creating more complex molecules through reactions like intramolecular cyclization. nih.gov

The strategic importance of the piperidine-alkyne scaffold lies in its potential for generating novel chemical entities with diverse biological activities. researchgate.net Researchers can systematically modify the scaffold to explore structure-activity relationships (SAR) and optimize compounds for specific therapeutic targets. The 4,4-dimethyl substitution on the piperidine ring provides steric bulk and influences the ring's conformation, which can be exploited to enhance binding affinity and selectivity for target proteins.

| Therapeutic Area | Rationale and Research Focus | Potential Targets |

|---|---|---|

| Central Nervous System (CNS) Disorders | Piperidines are common in CNS-active drugs. Research can focus on developing modulators for neurodegenerative diseases like Alzheimer's or psychiatric conditions. researchgate.netnih.gov | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors, Sigma Receptors, Cholinesterases. nih.govnih.govnih.gov |

| Oncology | Many anticancer agents incorporate the piperidine moiety. The scaffold can be used to design enzyme inhibitors or agents that disrupt protein-protein interactions. researchgate.netijnrd.org | Kinases, HDM2, Histone Deacetylases (HDACs). researchgate.net |

| Infectious Diseases | The piperidine ring is found in various antimicrobial and antiviral compounds. researchgate.net The alkyne group allows for conjugation to other pharmacophores to create hybrid drugs. | Bacterial enzymes, viral proteases, M2 ion channel. ijnrd.org |

| Pain and Inflammation | Piperidine derivatives are well-established as potent analgesics (e.g., fentanyl congeners). nih.gov New derivatives could be explored for non-opioid pain pathways or as anti-inflammatory agents. | Opioid receptors, cyclooxygenase (COX) enzymes, cytokine receptors. |

Strategies for Lead Optimization and Preclinical Candidate Selection in Drug Discovery Programs

Once a promising "hit" compound is identified from a library based on the this compound scaffold, the process of lead optimization is crucial to transform it into a viable drug candidate. youtube.com This iterative process involves chemically modifying the lead compound to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). youtube.comnih.gov For piperidine-based compounds, optimization strategies often focus on modifying substituents to enhance metabolic stability and oral bioavailability. acs.org

The selection of a preclinical candidate is a critical milestone in drug discovery, requiring a compound to meet a stringent set of criteria defined in a target product profile (TPP). eurofinsdiscovery.com This includes demonstrated efficacy in robust disease models, a well-characterized pharmacokinetic/pharmacodynamic (PK/PD) relationship, and an acceptable safety profile. eurofinsdiscovery.com For derivatives of this compound, this would involve extensive in vitro and in vivo testing to ensure the molecule has the desired drug-like properties before advancing toward clinical trials.

| Parameter | Objective and Strategy | Relevance to Piperidine-Alkyne Scaffold |

|---|---|---|

| Potency | Enhance binding affinity to the primary target (e.g., lower IC50/EC50). Achieved through systematic modification of substituents. youtube.com | Functionalization of the alkyne group or modification of the piperidine N-substituent can fine-tune target interactions. |

| Selectivity | Minimize activity against off-targets to reduce potential side effects. Often involves exploring the 3D shape of the molecule to fit the intended target pocket exclusively. youtube.com | The rigid 4,4-disubstituted piperidine ring can enforce specific conformations that improve selectivity. nih.gov |

| Pharmacokinetics (ADME) | Achieve suitable oral bioavailability, metabolic stability, and half-life. Strategies include blocking sites of metabolism or modulating physicochemical properties like lipophilicity. acs.org | Modifications can be made to improve properties. For example, deuterium (B1214612) incorporation has been used to reduce intrinsic clearance in some piperidine series. acs.org |

| In Vivo Efficacy | Demonstrate a dose-dependent therapeutic effect in a relevant animal model of the disease. eurofinsdiscovery.com | Optimized compounds would be tested in models relevant to the targeted disease (e.g., amnesia models for Alzheimer's). nih.gov |

| Safety & Toxicology | Ensure an acceptable safety margin by identifying and mitigating potential toxicities, such as off-target pharmacology or reactive metabolite formation. eurofinsdiscovery.com | Early screening against panels of receptors and enzymes (e.g., hERG channel) is critical for piperidine-based compounds. nih.gov |

Exploration of Polypharmacology and Multi-Target Ligand Design for Complex Diseases

Complex multifactorial diseases such as Alzheimer's, schizophrenia, and certain cancers are often driven by multiple biological pathways. nih.gov A therapeutic strategy gaining traction is polypharmacology, which involves designing single molecules that can modulate multiple targets simultaneously. rsc.org The piperidine scaffold is an excellent framework for creating such multi-target-directed ligands (MTDLs). nih.govnih.gov

The this compound structure offers a foundation for MTDL design. The piperidine core can be oriented to interact with a primary target, while the alkyne "tail" can be extended or functionalized with other pharmacophores to engage a second or third target. This approach has been successfully used to develop piperidine-piperazine derivatives with a balanced affinity for dopamine and serotonin receptors for use as antipsychotics. nih.gov Future research could apply this principle to design MTDLs for Alzheimer's disease by combining cholinesterase inhibition with modulation of beta-amyloid aggregation or BACE1 activity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Accelerating Piperidine-Alkyne Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster and more efficient. researchgate.netnih.gov These computational technologies can be applied at nearly every stage, from target identification to lead optimization. nih.gov For research involving the piperidine-alkyne scaffold, AI/ML can rapidly expand the explorable chemical space.

| Application | Description | Potential Impact |

|---|---|---|

| High-Throughput Virtual Screening | Using ML models to screen millions of virtual compounds against a biological target to identify potential hits. nih.gov | Rapidly identifies diverse starting points for new drug discovery programs. |

| De Novo Drug Design | Generative AI models create novel molecular structures with desired properties from scratch. researchgate.net | Designs innovative piperidine-alkyne derivatives that may not be conceived through traditional methods. |

| ADME/T Prediction | Predicting physicochemical and pharmacokinetic properties (e.g., solubility, toxicity, metabolism) before synthesis. nih.gov | Reduces late-stage attrition of drug candidates by filtering out compounds with poor drug-like properties early on. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity to guide lead optimization. nih.gov | Accelerates the optimization cycle by predicting the activity of proposed new analogs. researchgate.net |

| Target Prediction | Predicting the most likely biological targets for a given molecule based on its structure. clinmedkaz.org | Helps in drug repurposing and understanding a compound's mechanism of action or potential off-target effects. |

Application of Chemical Biology Tools for Target Validation and Pathway Deconvolution

Identifying the precise molecular target of a bioactive compound and understanding its mechanism of action are fundamental challenges in drug discovery. Chemical biology provides a powerful toolkit for this purpose, enabling target identification, validation, and the elucidation of downstream biological pathways. rsc.orgnih.govresearchgate.net

The terminal alkyne group in this compound makes it an ideal chemical probe. This group can be used as a "bio-orthogonal handle" in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry." By attaching a reporter tag (like biotin (B1667282) or a fluorophore) to an azide, researchers can use the alkyne-containing compound to "fish" for its binding partners in cell lysates or even in living cells. This technique, known as activity-based protein profiling (ABPP), is a powerful method for target identification. rsc.org Once a target is identified, further tools like RNA interference or CRISPR can be used to validate its role in the observed phenotype. nih.govsigmaaldrich.com These approaches are essential for confirming that a drug's therapeutic effect is mediated through its intended target and for uncovering the complex signaling pathways it modulates.

Q & A

Q. Table 1: Example Reaction Parameters

| Parameter | Condition (from Analogy) |

|---|---|

| Solvent | Dichloromethane |

| Base | NaOH |

| Temperature | Room temp. to 40°C |

| Purification | Column chromatography |

Basic Research Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm structural integrity via proton/carbon-13 NMR, focusing on methyl (δ 1.2–1.5 ppm) and propargyl (δ 2.0–2.5 ppm) groups.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- HPLC-PDA : Assess purity (>98%) using methods similar to ’s buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) .

Basic Research Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation : Follow GHS guidelines ():

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation (STOT SE 3 hazard).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Question: What mechanistic insights explain the reactivity of the propargyl group in this compound under catalytic conditions?

Methodological Answer:

The propargyl group undergoes alkyne-specific reactions (e.g., Sonogashira coupling, cycloadditions). Computational studies (DFT) can map transition states, while experimental kinetic analysis (e.g., variable-temperature NMR) identifies rate-determining steps. ’s piperidine derivative reactivity studies provide a framework for probing electronic effects .

Advanced Research Question: How can factorial design be applied to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Use a 2^k factorial design () to test factors:

Q. Table 2: Factorial Design Matrix

| pH | Temperature (°C) | Ionic Strength (mM) |

|---|---|---|

| 4 | 25 | 50 |

| 10 | 60 | 150 |

Advanced Research Question: How do conflicting data on the compound’s solubility in polar solvents arise, and how can they be resolved?

Methodological Answer:

Contradictions may stem from impurities, solvent batch variability, or measurement techniques (e.g., gravimetric vs. nephelometric). Resolve via:

- Standardized Protocols : Use USP/Ph. Eur. methods ().

- Control Experiments : Compare with structurally similar compounds (e.g., ’s methylphenyl-piperidone derivatives) .

Advanced Research Question: What computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., opioid receptors, per ).

- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS/AMBER).

- SAR Studies : Compare with ’s ethyl-N-phenylpiperidin-4-amine derivatives to refine predictions .

Advanced Research Question: How can researchers address discrepancies in toxicity profiles reported for piperidine derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., ) using standardized toxicity metrics (LD50, NOAEL).

- Mechanistic Toxicology : Probe reactive intermediates (e.g., propargyl metabolites) via LC-MS/MS.

- In Silico Tools : Apply QSAR models (e.g., OECD Toolbox) to predict untested endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.